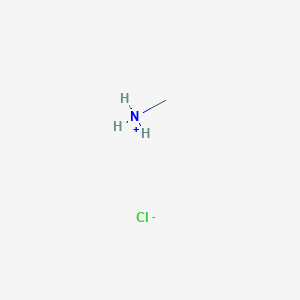
Tricyclohexylphosphine
Descripción general
Descripción
Synthesis Analysis
The synthesis of tricyclohexylphosphine involves catalytic processes and reactions with metal complexes. For example, it has been utilized as a catalyst in the [3 + 2] cycloaddition of enynoates with [60]fullerene, resulting in cyclopentenofullerenes with potential applications in organic photovoltaics (Wu et al., 2016). Additionally, this compound-cyclopalladated ferrocenylimine complexes have been synthesized, showing efficiency in Suzuki and Heck reactions (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound and its complexes have been extensively studied. Single-crystal X-ray analysis has been used to determine the detailed structures of its complexes, revealing various types of intermolecular hydrogen bonds (Xu et al., 2006). Such detailed structural analysis aids in understanding the ligand's behavior in complex formation and its catalytic activity.
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, showcasing its versatility as a ligand and catalyst. Its application in cycloaddition reactions, as well as Suzuki and Heck cross-coupling reactions, highlights its importance in organic synthesis (Wu et al., 2016; Xu et al., 2006). The ligand's stability and reactivity make it a valuable tool in the development of new synthetic methodologies.
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with metal centers and participation in catalytic cycles, are crucial for its application in organic synthesis and catalysis. Its ability to form stable complexes with metals and catalyze various reactions underlines its chemical versatility (Wu et al., 2016; Xu et al., 2006).
Aplicaciones Científicas De Investigación
Química organometálica
La triciclohexilfosfina se usa comúnmente como ligando en la química organometálica. Es conocida por su alta basicidad y su gran ángulo de cono del ligando, lo que la convierte en un excelente ligando para formar complejos estables con varios metales . Estos complejos son cruciales en la catálisis, incluido el catalizador de Grubbs, ganador del Premio Nobel, y el catalizador de Crabtree utilizado para reacciones de hidrogenación .
Reacciones de hidrogenación
En los procesos de hidrogenación, la triciclohexilfosfina juega un papel como ligando en los catalizadores que facilitan la adición de hidrógeno a otras moléculas. En particular, forma parte del catalizador de Crabtree, un compuesto organoiridio utilizado para la hidrogenación de diversos sustratos, incluidas las olefinas mono-, di-, tri- y tetra-sustituidas .
Bioimagen
Los derivados de triciclohexilfosfina tienen aplicaciones potenciales en la bioimagen. Se pueden utilizar para crear sondas fluorescentes que son sensibles al entorno y pueden ayudar a rastrear procesos bioquímicos dentro de organismos vivos . Esto es particularmente útil en el diagnóstico médico y la investigación.
Pantallas de computadora
En el campo de las pantallas de computadora, los materiales con fosforescencia a temperatura ambiente, como los que involucran triciclohexilfosfina, son de interés. Estos materiales pueden proporcionar un mejor rango de colores, contraste y eficiencia energética .
Sensores
Los materiales basados en triciclohexilfosfina también se exploran para su uso en sensores. Sus propiedades fosforescentes se pueden utilizar en la detección de varias sustancias, ofreciendo potencialmente una alta sensibilidad y especificidad en aplicaciones de monitoreo ambiental y seguridad .
Anti-falsificación
Las propiedades luminiscentes únicas de los materiales que contienen triciclohexilfosfina los hacen adecuados para medidas de anti-falsificación. Se pueden utilizar para crear códigos ópticos que son difíciles de replicar, proporcionando un método para autenticar productos y combatir productos falsificados .
Mecanismo De Acción
Target of Action
Tricyclohexylphosphine, often abbreviated to PCy3, is a tertiary phosphine . It is commonly used as a ligand in organometallic chemistry . The primary targets of this compound are metal ions in organometallic complexes . It binds to these metal ions, forming a complex that can then participate in various chemical reactions .
Mode of Action
This compound interacts with its targets, the metal ions, by donating its lone pair of electrons to the empty d-orbitals of the metal ions . This forms a coordinate covalent bond, resulting in a metal-phosphine complex . The formation of this complex can alter the reactivity of the metal ion, enabling it to participate in various chemical reactions .
Biochemical Pathways
As a ligand in organometallic chemistry, this compound plays a crucial role in several biochemical pathways. It is involved in the formation of important complexes such as Grubbs’ catalyst and the homogeneous hydrogenation catalyst Crabtree’s catalyst . These catalysts are used in various chemical reactions, including cross-coupling reactions .
Pharmacokinetics
It is known to be a solid at room temperature and is soluble in organic solvents .
Result of Action
The result of this compound’s action is the formation of organometallic complexes that can catalyze various chemical reactions . For example, when it forms a complex with a metal ion, the resulting catalyst can facilitate reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, Hiyama coupling, and Heck reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other ligands, the type of metal ion it is interacting with, and the solvent used . Additionally, its stability can be influenced by factors such as temperature and pH .
Safety and Hazards
Propiedades
IUPAC Name |
tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUWLXVBWGYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062562 | |
| Record name | Phosphine, tricyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder or chunks; [Sigma-Aldrich MSDS] | |
| Record name | Tricyclohexylphosphine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2622-14-2 | |
| Record name | Tricyclohexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclohexylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclohexylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tricyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tricyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tricyclohexylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34HJS55VCG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B41975.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)




![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)



![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)
